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molecular formula C9H8N2 B048711 4-Aminoquinoline CAS No. 578-68-7

4-Aminoquinoline

Cat. No. B048711
M. Wt: 144.17 g/mol
InChI Key: FQYRLEXKXQRZDH-UHFFFAOYSA-N
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Patent
US08383836B2

Procedure details

A mixture of 4-chloroquinoline (486 mg, 3 mmol), acetamide (2.13 g, 36 mmol) and K2CO3 (2.9 g, 21 mmol) was thoroughly vortexed on a mixer and subjected to microwave irradiation at 175° C. for 1 h. The reaction mixture was cooled to room temperature and partitioned between EtOAc and water. The aqueous layer was extracted with EtOAc and the combined organic extracts were washed with water and brine and dried over anhydrous Na2SO4. The solvent was removed in vacuo to yield 4-aminoquinoline as a brown solid (260 mg, 60%). EIMS m/z: 145 ([M+1]+).
Quantity
486 mg
Type
reactant
Reaction Step One
Quantity
2.13 g
Type
reactant
Reaction Step One
Name
Quantity
2.9 g
Type
reactant
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[CH:4][CH:3]=1.C([NH2:15])(=O)C.C([O-])([O-])=O.[K+].[K+]>>[NH2:15][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
486 mg
Type
reactant
Smiles
ClC1=CC=NC2=CC=CC=C12
Name
Quantity
2.13 g
Type
reactant
Smiles
C(C)(=O)N
Name
Quantity
2.9 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
irradiation at 175° C. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc and water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc
WASH
Type
WASH
Details
the combined organic extracts were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=NC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 260 mg
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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